
(R)-(+)-N-(1-Phenylethyl)maleimide
描述
®-(+)-N-(1-Phenylethyl)maleimide is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a maleimide derivative that exhibits potent biological activity, making it a promising candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(1-Phenylethyl)maleimide typically involves the reaction of maleic anhydride with ®-(+)-1-phenylethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired chiral maleimide .
Industrial Production Methods
Industrial production methods for ®-(+)-N-(1-Phenylethyl)maleimide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-(+)-N-(1-Phenylethyl)maleimide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with nitrilimines to form dihydropyrrolo [3,4-c]pyrazole derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include nitrilimines, and the reactions are typically carried out in organic solvents such as dichloromethane at room temperature.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Cycloaddition Reactions: The major products are dihydropyrrolo [3,4-c]pyrazole derivatives.
Substitution Reactions: The major products are substituted maleimide derivatives.
科学研究应用
®-(+)-N-(1-Phenylethyl)maleimide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It is used in the study of chiral interactions and biological activity of maleimide derivatives.
Chemical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.
作用机制
The mechanism of action of ®-(+)-N-(1-Phenylethyl)maleimide involves its interaction with biological targets through its chiral center. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the nature of the substituents on the maleimide ring.
相似化合物的比较
Similar Compounds
(S)-(-)-N-(1-Phenylethyl)maleimide: The enantiomer of ®-(+)-N-(1-Phenylethyl)maleimide, which may exhibit different biological activity due to its opposite chirality.
N-Phenylmaleimide: A non-chiral maleimide derivative with different reactivity and biological properties.
Uniqueness
®-(+)-N-(1-Phenylethyl)maleimide is unique due to its chiral center, which imparts specific stereochemical properties and biological activity. Its ability to undergo selective cycloaddition reactions and form chiral heterocyclic compounds makes it a valuable compound in medicinal chemistry and chemical synthesis .
属性
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZXUQWQRVKGAH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350027 | |
| Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6129-15-3 | |
| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6129-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N-(1-Phenylethyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(+)-N-(1-Phenylethyl)maleimide interact with its target, and what are the downstream effects?
A1: this compound interacts with biological thiols, such as cysteine residues in proteins, through a reaction called Michael addition. [] This reaction forms a stable thioether bond between the maleimide group of this compound and the thiol group of the target molecule. This derivatization can be used to block free thiols, modify protein structure and function, or introduce a tag for detection or purification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



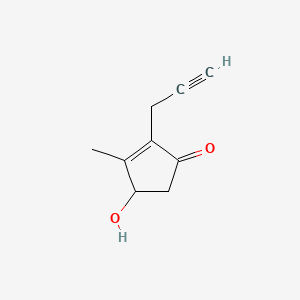
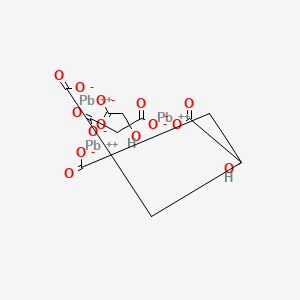
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)
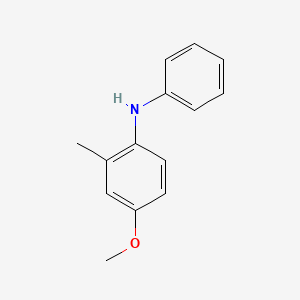
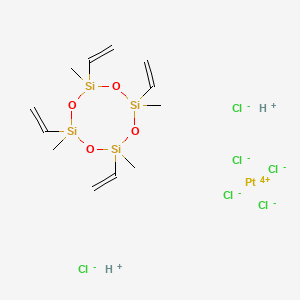
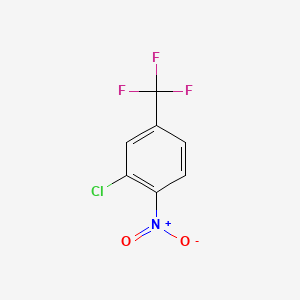
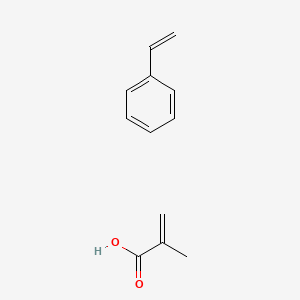
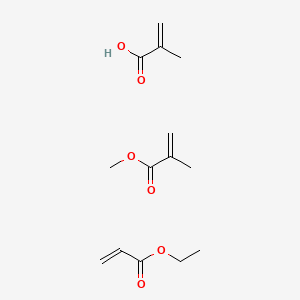
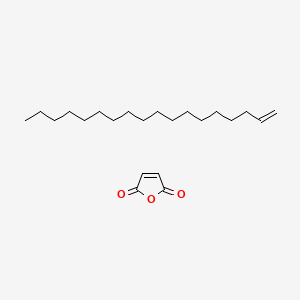

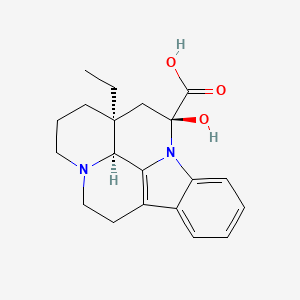
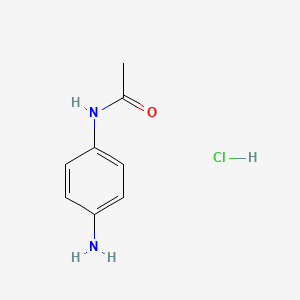
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/new.no-structure.jpg)
